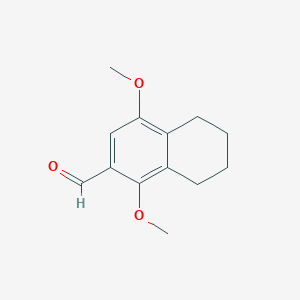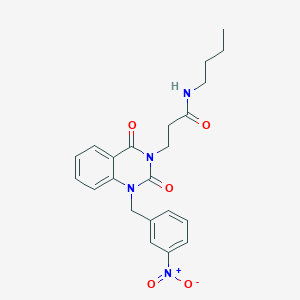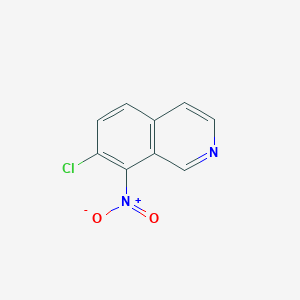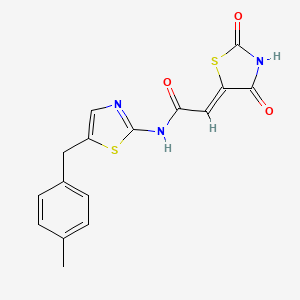
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (DMT-2-CA) is a small organic compound with a unique structure. It is a versatile compound that has been used in a variety of applications, including synthetic organic chemistry, drug design and development, and biochemical and physiological research. DMT-2-CA has been studied in the context of its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis of Angularly Fused Polyaromatic Compounds
The compound plays a crucial role in the synthesis of substituted polyaromatic compounds, including those with angularly fused benzene rings. A notable application involves the Suzuki coupling of 1-bromo-3,4-dihydronaphthalene-2-carbaldehyde with aromatic boronic acids, producing derivatives like 1-(1,4-dimethoxy-3-methyl-2-naphthyl)-3,4-dihydronaphthalene-2-carbaldehyde. These intermediates are further processed to yield complex polyaromatic structures such as 9,14-dimethoxynaphtho[1,2-a]anthracene, highlighting its utility in advanced organic synthesis and material science applications (Pathak et al., 2004).
Development of Novel Organic Compounds
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde serves as a foundational chemical for the creation of various organic compounds with potential applications in drug discovery and materials science. For instance, it's used in the preparation of butane-1,2-diacetal-protected l-glyceraldehyde from D-mannitol, indicating its significance in synthesizing protected aldehydes for further chemical transformations (Ley & Michel, 2003).
Reactivity and Transformation Studies
Studies on the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene 1,4-endoperoxide elucidate the reactivity patterns and provide insights into the transformation mechanisms of related compounds. Such research underscores the importance of 1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde derivatives in understanding reaction pathways and developing synthetic methodologies (Jefford et al., 1985).
Structural and Molecular Studies
The structural analysis of compounds like 6,6'-Dimethoxygossypolone provides valuable information on the molecular arrangement and bonding patterns of dimethoxy-substituted naphthalene derivatives. This research aids in the design of molecules with specific physical and chemical properties for applications in material science and pharmaceuticals (Zelaya et al., 2010).
properties
IUPAC Name |
1,4-dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMYLDWAFTVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C(=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Oxan-4-yl)-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2962681.png)

![tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate](/img/structure/B2962683.png)

![1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2962687.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2962688.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962691.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]propanamide](/img/structure/B2962695.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone](/img/structure/B2962699.png)
![Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2962700.png)
